6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c12-11-13-9-4-3-8(7-10(9)17-11)18(15,16)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOATLSYQAGZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881291-07-2 | |
| Record name | 6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group can be introduced by reacting the benzothiazole core with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Coupling Reactions at the Benzothiazol-2-Amine Group
The primary amine at position 2 of the benzothiazole ring participates in nucleophilic coupling reactions:
-
Amide Formation : Reacts with acid chlorides (e.g., chloroacetyl chloride) to form substituted amides. For example, analogous compounds like 11 (Scheme 3 in ) were synthesized via chloroacetylation of 2-amino benzothiazole derivatives.
-
Knoevenagel Condensation : The amine may act as a catalyst or intermediate in condensation reactions with aldehydes, as seen in the synthesis of benzothiazole-thiazolidinedione hybrids 9a–n .
Example Reaction Pathway :
Sulfonamide Functionalization
The pyrrolidine-1-sulfonyl group exhibits versatile reactivity:
-
Hydrolysis : Under acidic or basic conditions, sulfonamides hydrolyze to yield sulfonic acids and amines. For instance, sulfamoyl azide intermediates in pyrrolidine-to-diene conversions (via N-atom removal) involve sulfonamide cleavage .
-
N-Sulfonylazidonation : Pyrrolidine sulfonamides undergo azidonation to form sulfamoyl azides, which rearrange thermally to produce dienes (Fig. 1c in ).
Key Reaction Conditions :
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | H₂SO₄ (conc.) or NaOH (aq.), reflux | Pyrrolidine + benzothiazole-SO₃H |
| Thermal Rearrangement | 100–120°C, inert atmosphere | Conjugated dienes |
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes skeletal modifications:
-
Ring-Opening : Catalytic hydrogenation or oxidative cleavage (e.g., with
Scientific Research Applications
Medicinal Chemistry
Autoimmune and Inflammatory Diseases
One of the primary applications of 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine is in the treatment of autoimmune diseases and inflammatory conditions. Research indicates that this compound acts as an inhibitor of the MTH1 enzyme, which plays a crucial role in the pathology of diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. The inhibition of MTH1 can modulate immune responses and reduce inflammation, providing a novel therapeutic avenue for managing these chronic conditions .
Antibacterial Activity
The benzothiazole moiety has been linked to various biological activities, including antibacterial properties. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be further explored for its potential in treating bacterial infections .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of benzothiazole derivatives is critical for optimizing their pharmacological properties. Studies have indicated that modifications to the benzothiazole ring can significantly affect biological activity. For example, variations in substituents on the benzothiazole structure can enhance anti-inflammatory and antibacterial effects .
Cancer Therapy
Recent research has identified extracellular-related kinase 5 (ERK5) as a promising target for cancer therapy. Compounds similar to this compound are being evaluated for their ability to inhibit ERK5 activity, which is implicated in tumor progression and survival. High-throughput screening methods are being employed to identify effective inhibitors from libraries of compounds that include benzothiazole derivatives .
Case Studies
Here are some documented case studies showcasing the applications of this compound:
Mechanism of Action
The mechanism of action of 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of benzothiazol-2-amine derivatives are heavily influenced by substituents at the 6-position. Key analogs include:
Electronic and Solubility Profiles
- Solubility: Pyrrolidine’s cyclic amine moiety may improve aqueous solubility via protonation or salt formation, contrasting with non-polar groups like bromo or chloro. Methyl sulfonyl and morpholine sulfonyl analogs (e.g., 6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine ) share similar solubility advantages.
Biological Activity
6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine, with the CAS number 881291-07-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor, antimicrobial, and neuroprotective effects, supported by recent research findings.
- Molecular Formula : C₁₁H₁₃N₃O₂S₂
- Molecular Weight : 283.36 g/mol
- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with a benzothiazole core exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies : The compound demonstrated a notable ability to inhibit cell proliferation in 2D cultures compared to 3D assays, suggesting a strong interaction with cellular mechanisms involved in tumor growth .
- Mechanism of Action : It is believed that the compound may intercalate into DNA or bind selectively to DNA grooves, disrupting normal cellular functions and leading to apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented. Studies have shown that this compound exhibits activity against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate activity |
| Staphylococcus aureus | Significant activity |
| Saccharomyces cerevisiae | Low activity |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
Neuroprotective Effects
Benzothiazole derivatives have also been investigated for their neuroprotective properties. A study indicated that certain derivatives could exhibit anticonvulsant effects and reduce neurotoxicity in animal models:
- CNS Activity : Compounds similar to this compound were evaluated for their ability to protect against seizures and other neurotoxic effects .
Case Studies
Several case studies have explored the efficacy of benzothiazole compounds in clinical settings:
- Antitumor Efficacy in Cell Lines :
- Antimicrobial Testing :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via sulfonylation of a benzothiazol-2-amine precursor. For example, a two-step approach involves:
Thiocyanation : Reacting aniline derivatives with KSCN and Br₂ in glacial acetic acid at low temperatures (<10°C) to form 2-aminobenzothiazoles .
Sulfonylation : Introducing the pyrrolidine-1-sulfonyl group via coupling with pyrrolidine sulfonyl chloride under basic conditions (e.g., THF with NaH) .
- Optimization : Yield improvements (e.g., from 40% to 64%) can be achieved by controlling stoichiometry (e.g., excess KSCN), solvent choice (e.g., THF for solubility), and purification via recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- X-ray crystallography resolves the molecular geometry and sulfonamide conformation, as demonstrated in its crystal structure (e.g., PDB ID in Figure 2 of ).
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.2 ppm), pyrrolidine protons (δ 2.8–3.5 ppm), and sulfonamide protons (exchange broadening) .
- Purity Assessment :
- HPLC (>98% purity) with UV detection at λ ~280 nm, validated against reference standards .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the inhibition of Pseudomonas aeruginosa virulence by this compound?
- Experimental Design :
In vitro assays : Measure minimum inhibitory concentration (MIC) against P. aeruginosa strains (e.g., PAO1) in LB broth.
Virulence factor quantification : Assess biofilm formation (crystal violet staining) and pyocyanin production (chloroform-HCl extraction) .
Gene expression analysis : Use RT-qPCR to monitor downregulation of quorum-sensing genes (e.g., lasI, rhlI) .
Q. How should discrepancies in anticancer activity data across different cell lines (e.g., HCT-116 vs. HT29) be analyzed to determine selective toxicity?
- Data Analysis Framework :
Dose-response curves : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism).
Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare activity across cell lines .
Mechanistic studies : Perform apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) to differentiate selective vs. off-target effects .
Q. What computational strategies can predict the binding mode of this compound to ERK5?
- Approach :
Molecular docking : Use the crystal structure of ERK5 (PDB: 4BQB) and AutoDock Vina to simulate ligand-receptor interactions, focusing on the sulfonamide’s hydrogen bonding with Lys43 and hydrophobic contacts with Val25 .
QSAR modeling : Develop a regression model correlating substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .
Methodological Considerations for Contradictory Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
